Indium(III) sulfide, represented chemically as , is classified as a semiconductor material. It is part of the group of indium-based chalcogenides, which are known for their unique electronic and optical properties. Indium(III) sulfide can exist in several polymorphic forms, primarily the cubic and hexagonal structures, with the cubic form being more stable at room temperature. The compound has garnered attention for its potential applications in photovoltaic devices and as a catalyst in electrochemical reactions .
Indium(III) sulfide can be synthesized through various methods:
Each synthesis method impacts the morphology and crystallinity of the resulting indium(III) sulfide, influencing its electronic properties.
The molecular structure of indium(III) sulfide is characterized by a complex arrangement of indium and sulfur atoms. The most common form, cubic indium(III) sulfide, exhibits a face-centered cubic lattice structure. Rietveld refinement studies have revealed that this compound can undergo phase transitions between different modifications (e.g., from β to α forms), which are influenced by temperature changes and external conditions such as sulfur partial pressure .
The electronic structure is crucial for its semiconducting behavior, with density functional theory calculations indicating that indium(III) sulfide behaves as a direct bandgap semiconductor with a bandgap energy around 2.0 eV . This property makes it suitable for applications in solar cells and photodetectors.
Indium(III) sulfide participates in various chemical reactions, particularly in catalysis:
These reactions highlight the versatility of indium(III) sulfide in both synthetic chemistry and practical applications.
The mechanism of action for indium(III) sulfide in catalysis involves several steps:
This mechanism underscores the importance of structural modifications in enhancing catalytic performance.
Indium(III) sulfide exhibits several notable physical and chemical properties:
These properties are crucial for its use in electronic devices and as a catalyst.
Indium(III) sulfide has diverse applications across various fields:
The history of indium(III) sulfide (In₂S₃) is inextricably linked to the discovery of indium itself. In 1863, German chemists Ferdinand Reich and Hieronymous Theodor Richter first synthesized In₂S₃ during their investigations of zinc ore samples at the Freiberg University of Mining and Technology. While analyzing sphalerite (ZnS) spectroscopically, they observed an intense indigo-blue spectral line, signaling a new element. Isolation of this element relied on precipitating its bright yellow sulfide from acidic solutions – later identified as In₂S₃. This compound became the cornerstone for confirming indium as a distinct element [1] [7].
Initial synthesis methods were predominantly based on direct elemental combination. High-purity indium and sulfur were heated together under inert atmospheres or vacuum conditions. This approach yielded polycrystalline In₂S₃ but offered limited control over stoichiometry, crystallinity, or morphology. Early characterization revealed its complex polymorphism. Three primary crystal structures were identified:
Table 1: Fundamental Properties of In₂S₃ Polymorphs
Property | α-In₂S₃ | β-In₂S₃ | γ-In₂S₃ |
---|---|---|---|
Crystal Structure | Defect Cubic | Defect Spinel (Tetragonal) | Layered Hexagonal |
Color | Yellow | Red | - |
Stability Range | < 420°C | Room Temperature (Most Stable) | >740°C |
Band Gap (eV) | ~2.0 - 2.3 | ~2.0 - 2.1 | ~1.9 |
Key Feature | - | Cationic Vacancies (Ordered/Disordered) | Layered Structure |
The recognition of In₂S₃ as a semiconductor emerged in the mid-20th century. Key early findings established:
Early applications were limited but hinted at future potential. Its luminescent properties led to investigations as a phosphor host material when doped with other metals (e.g., Ag⁺, Eu³⁺) for projector lamps and displays [7]. Radioactive ¹¹³mIn-labeled In₂S₃ was explored briefly as a lung imaging agent in nuclear medicine due to its uptake characteristics [7]. However, the primary focus remained on fundamental characterization and understanding its place within the broader family of III-V/VI semiconductors.
Research on In₂S₃ evolved significantly within the context of broader III-V semiconductor science. Key paradigm shifts include:
From Silicon Dominance to III-V Potential: For decades, silicon dominated semiconductor electronics and photovoltaics. However, inherent limitations like its indirect band gap (lowering light absorption efficiency) and relatively modest carrier mobility spurred exploration of alternatives. III-V compounds (e.g., GaAs, InP, GaN) emerged as high-performance contenders due to their direct band gaps, high electron mobilities, high radiative efficiencies, and tunable electronic structures via alloying. In₂S₃, as a III₂-VI₃ compound, shared the advantages of tunable optoelectronic properties but faced the critical challenge of instability at liquid junctions – a problem plaguing many III-Vs (e.g., GaAs corrosion in electrolytes) [6] [9]. This instability severely hampered early attempts to utilize them in photoelectrochemical applications like water splitting.
The Rise of Thin-Film Photovoltaics and the CdS Problem: The development of thin-film solar cells (TFSCs), particularly Cu(In,Ga)Se₂ (CIGS) and CdTe, offered pathways to cheaper solar energy. A critical component in these devices was the n-type buffer layer, traditionally cadmium sulfide (CdS). CdS performed well but had major drawbacks: toxicity (Cd²⁺), environmental concerns related to CdS bath deposition waste, and a suboptimal band gap (2.4 eV) absorbing some valuable blue light. This created a compelling need for Cd-free, non-toxic alternatives [4] [7]. β-In₂S₃ emerged as a prime candidate due to its:
Table 2: Key Milestones in In₂S₃ Research Evolution within III-V Semiconductor Paradigms
Period | Paradigm Focus | In₂S₃ Research Milestone | Impact |
---|---|---|---|
Pre-1970s | Elemental Discovery & Basic Props | Identification as first In compound (1863); Structure determination | Foundation for indium chemistry; Recognition as semiconductor. |
1970s-1990s | III-V Optoelectronics & Instability | Characterization of electronic structure, band gap, n-type cond. | Highlighted potential but also corrosion challenges in PEC. |
Late 1990s-2010s | Thin-Film PV & CdS Replacement | Development as buffer layer for CIGS (e.g., AVANCIS process) [3] | Demonstrated viability of Cd-free, non-toxic buffer; Commercial adoption. |
2010s-Present | Defect Engineering & Nanotech | Discovery of NIR photocatalytic activity via defects [2] | Enabled full solar spectrum utilization; Turned defects into assets. |
2010s-Present | Emerging PV & Energy Applications | Application as ETM in Perovskite Solar Cells (>18% eff.) [8] | Offered solution to TiO₂/ZnO limitations in next-gen PV. |
2010s-Present | Solar Fuels & Advanced Catalysis | Integration into heterostructures for H₂ evolution/CO₂ reduction [4] | Contributed to renewable fuel production technologies. |
This evolution showcases how In₂S₃ research transitioned from fundamental chemistry and overcoming inherent limitations (like instability) to strategically leveraging its unique properties (defect structure, tunability, lower toxicity) to solve critical problems in established technologies (CdS replacement in TFSCs) and enable next-generation applications (NIR photocatalysis, high-efficiency PSCs, solar fuels). Its development mirrors the broader trajectory of III-V/VI semiconductor research towards higher performance, sustainability, and multifunctionality.
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